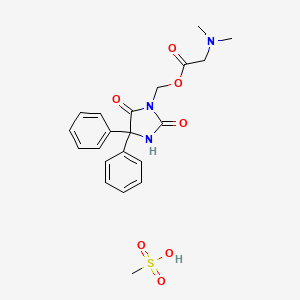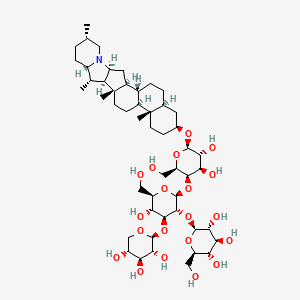
Demissine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demissine is a steroidal glycoalkaloid found in certain species of the Solanum genus, such as wild potatoes. It is a secondary metabolite that serves as a defense compound against herbivores and microorganisms, particularly fungi . This compound is structurally related to other glycoalkaloids like α-solanine and α-chaconine, which are commonly found in cultivated potatoes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of demissine involves the glycosylation of solanidine, a steroidal alkaloid. The glycosylation process typically requires the use of glycosyl donors and catalysts under controlled conditions. For instance, the glycosylation of solanidine with specific sugar moieties can be achieved using glycosyl halides in the presence of silver salts as catalysts .
Industrial Production Methods
Industrial production of this compound is generally not common due to its presence in wild Solanum species. Instead, this compound is usually extracted and purified from these natural sources. The extraction process involves the use of solvents like methanol or ethanol, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Demissine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dehydrothis compound, which involves the removal of hydrogen atoms.
Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed to yield solanidine and sugar moieties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or enzymatic hydrolysis can be used, with hydrochloric acid or glycosidases as reagents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Dehydrothis compound: Formed through oxidation.
Solanidine: Obtained through hydrolysis.
Glycosylated derivatives: Produced through substitution reactions.
Scientific Research Applications
Demissine has several scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycoalkaloids.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores and microorganisms.
Mechanism of Action
Demissine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound disrupts neuronal function, leading to neurotoxic effects. Additionally, this compound destabilizes cholesterol-containing membranes, causing gastrointestinal disturbances .
Comparison with Similar Compounds
Demissine is similar to other glycoalkaloids such as:
α-Solanine: Found in cultivated potatoes, shares a similar glycosidic structure.
α-Chaconine: Another glycoalkaloid in potatoes, structurally related to this compound.
Solasonine: Found in certain Solanum species, similar in structure and function.
Solamargine: Another glycoalkaloid with comparable biological activities.
What sets this compound apart is its unique glycosylation pattern and its presence in specific wild Solanum species .
Properties
Molecular Formula |
C50H83NO20 |
|---|---|
Molecular Weight |
1018.2 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-yl]oxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C50H83NO20/c1-20-5-8-27-21(2)33-28(51(27)15-20)14-26-24-7-6-22-13-23(9-11-49(22,3)25(24)10-12-50(26,33)4)65-46-41(63)38(60)42(32(18-54)68-46)69-48-44(71-47-40(62)37(59)35(57)30(16-52)66-47)43(36(58)31(17-53)67-48)70-45-39(61)34(56)29(55)19-64-45/h20-48,52-63H,5-19H2,1-4H3/t20-,21+,22-,23-,24+,25-,26-,27-,28-,29+,30+,31+,32+,33-,34-,35+,36+,37-,38+,39+,40+,41+,42-,43-,44+,45-,46+,47-,48-,49-,50-/m0/s1 |
InChI Key |
KWRYHKRVKRBBBU-RDQTZTQHSA-N |
SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


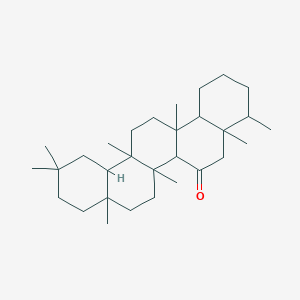

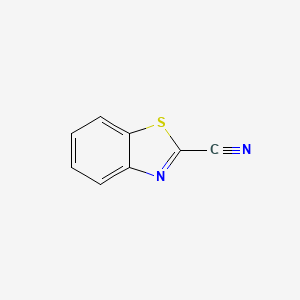

![3-(Hydroxy-phenyl-phosphinoyloxy)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1217378.png)
![N-[2-(2-ethyl-5-tetrazolyl)phenyl]-3-(1-tetrazolyl)benzamide](/img/structure/B1217382.png)
![N-(1,3-benzodioxol-5-yl)-1-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1217384.png)
![6-methoxy-3-[[2-oxolanylmethyl-[1-[1-(phenylmethyl)-5-tetrazolyl]propyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1217385.png)

![7-Formyl-12,14-dimethyl-17-oxo-4-(prop-1-en-2-yl)-11,16,18,19-tetraoxapentacyclo[12.2.2.1~6,9~.0~1,15~.0~10,12~]nonadeca-6,8-dien-2-yl acetate](/img/structure/B1217388.png)
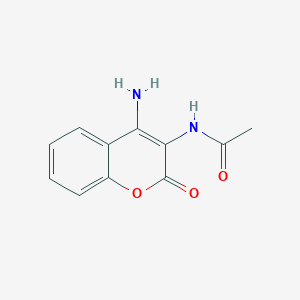

![Calix[4]arene](/img/structure/B1217392.png)
